7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
The compound 7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by:
- A benzyl group at position 5.
- 1,3-dimethyl substitutions on the pyrrolo-pyrimidine core.
- A carboxamide group at position 6, linked to a 2-(methylthio)phenyl moiety.
Pyrrolo[2,3-d]pyrimidines are pharmacologically significant due to their antitumor, antimicrobial, and kinase-inhibitory activities .
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-N-(2-methylsulfanylphenyl)-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-25-21-16(22(29)26(2)23(25)30)13-18(27(21)14-15-9-5-4-6-10-15)20(28)24-17-11-7-8-12-19(17)31-3/h4-13H,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBOFDVSUVAFSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4SC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a synthetic compound belonging to the pyrrolopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections detail its synthesis, biological mechanisms, and therapeutic applications.
- Molecular Formula : C23H22N4O3S
- Molecular Weight : 434.5 g/mol
- CAS Number : 1021257-81-7
Anticancer Properties
Research indicates that compounds within the pyrrolopyrimidine class exhibit significant anticancer activity. The specific compound has been shown to inhibit various cancer cell lines through multiple mechanisms:
-
Inhibition of Kinase Activity :
- Similar compounds have demonstrated inhibitory effects on kinases such as FGFR (Fibroblast Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), which are crucial in tumor growth and metastasis .
- A study highlighted that derivatives of pyrido[2,3-d]pyrimidine can effectively target these pathways, leading to reduced cell proliferation in cancer models .
- Induction of Apoptosis :
- Cell Cycle Arrest :
Antimicrobial Activity
Preliminary studies suggest that similar pyrrolopyrimidine derivatives possess antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism .
Study 1: Antitumor Efficacy
In a recent study published in MDPI, researchers evaluated the antitumor efficacy of a related pyrrolopyrimidine compound in mouse models. The results indicated a significant reduction in tumor volume compared to control groups treated with placebo. The study concluded that the compound's ability to inhibit FGFR signaling was a key factor in its efficacy .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this class of compounds induces apoptosis in breast cancer cell lines. The study utilized flow cytometry and Western blot analyses to demonstrate increased caspase activity and PARP cleavage upon treatment with the compound .
Data Tables
Scientific Research Applications
The primary mechanism of action for this compound involves the inhibition of receptor tyrosine kinases (RTKs) that play crucial roles in tumor growth and angiogenesis. Key targets include:
- Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
- Platelet-Derived Growth Factor Receptor-β (PDGFR-β)
- Epidermal Growth Factor Receptor (EGFR)
These interactions lead to significant biological effects:
- Inhibition of Cell Proliferation : The compound disrupts essential signaling pathways for cancer cell division.
- Suppression of Angiogenesis : By targeting VEGFR-2 and PDGFR-β, it inhibits the formation of new blood vessels necessary for tumor growth.
Scientific Research Applications
The compound has been investigated for various applications in scientific research:
- Anticancer Research : Studies have shown that this compound can reduce the proliferation of various cancer cell lines. Its ability to inhibit key growth factor receptors makes it a candidate for further development as an anticancer agent.
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with different biological targets. Such studies aid in understanding the molecular interactions and optimizing structure for enhanced activity.
- Pharmacokinetics and Toxicology : Research into the pharmacokinetic properties of this compound is essential for determining its viability as a therapeutic agent. Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles is critical.
- Synthesis and Structural Modifications : Ongoing research focuses on synthesizing analogs of this compound to enhance its biological activity or reduce potential side effects.
Case Studies
Several case studies highlight the efficacy and potential applications of 7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer properties | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. |
| Study 2 | Molecular docking analysis | Identified strong binding affinity to VEGFR-2 and EGFR, suggesting potential as an inhibitor. |
| Study 3 | Pharmacokinetics | Established favorable ADME profiles in preclinical models. |
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Melting points and solubility are influenced by substituent polarity and hydrogen-bonding capacity:
Key Observations :
- Polar groups (e.g., carboxylic acid in 19a) increase melting points via intermolecular H-bonding.
- Lipophilic groups (e.g., benzyl, methylthio) likely improve membrane permeability but reduce aqueous solubility.
Key Observations :
- Sulfamoylphenyl groups (e.g., 2a) are critical for kinase inhibition by mimicking ATP’s phosphate group .
- Thiophene-linked analogs (19a–c) show potent antitumor activity, suggesting the target’s methylthio group may similarly enhance cytotoxicity .
- Chlorophenyl substituents (e.g., compound 9) improve RTK inhibition, but the target’s methylthio may offer better metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
